5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
Description
Infrared (IR) Spectroscopy
Key IR absorption bands are expected to include:
| Functional Group | Peak Position (cm⁻¹) | Assignment |
|---|---|---|
| S–H (thiol) | ~2500–2600 | Stretching vibration (weak) |
| C–F (aromatic) | 1100–1250 | Stretching in 3-fluorophenyl group |
| C=N/C–O (oxadiazole ring) | 1450–1600 | Aromatic C–N and C–O vibrations |
| C–C (aromatic) | 1480–1600 | Benzene ring stretching |
The absence of a strong S–H peak may indicate deprotonation or solvent effects in experimental conditions.
Nuclear Magnetic Resonance (NMR)
¹H NMR (hypothetical data based on analogs):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (3-fluorophenyl) | 7.2–7.8 | m |
| Methylene protons (CH₂) | 4.0–4.5 | s |
| Thiol proton (SH) | ~12–13 (if observable) | broad singlet |
¹³C NMR would show distinct signals for:
- **Oxadiazole carb
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-2-6(4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDFMJJWGZYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole derivatives, including 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol, have shown promising anticancer activities. Various studies have highlighted their mechanisms of action and efficacy against different cancer cell lines.
Case Studies
- Study on Cell Lines : One study evaluated the antiproliferative effects of several oxadiazole derivatives against T-47D breast cancer and SK-MEL-5 melanoma cell lines. The results showed over 90% inhibition in specific compounds, indicating strong anticancer potential .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinities of these compounds to various cancer-related proteins. For example, a derivative exhibited an IC50 value of 0.24 μM against the epidermal growth factor receptor (EGFR), showcasing its potential as a targeted therapy .
Antimicrobial Properties
In addition to anticancer activity, 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has been investigated for its antimicrobial properties.
Antibacterial Activity
Several studies have reported that oxadiazole derivatives exhibit significant antibacterial effects against a range of pathogens:
- Testing Against Bacterial Strains : Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some showing minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Antifungal Activity
The compound also demonstrated antifungal activity against Candida albicans and Penicillium chrysogenum, suggesting its potential for broader antimicrobial applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol derivatives. Modifications in substituents can significantly alter biological activity.
| Substituent | Activity | Remarks |
|---|---|---|
| Fluorine on phenyl | Increased potency | Enhances lipophilicity and receptor binding |
| Alkyl groups | Variable effects | Dependent on chain length and branching |
| Thiol group | Essential for activity | Contributes to bioactivity through thiol-thione tautomerism |
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(3-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(3-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Biological Activity
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-fluorobenzylamine with appropriate reagents to form the oxadiazole ring. Various methodologies have been explored for synthesizing oxadiazole derivatives, including cyclization reactions and condensation techniques with thioketones.
Antimicrobial Activity
Research indicates that 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exhibits significant antimicrobial properties. Studies have shown that compounds within the oxadiazole class can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Testing : The compound was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cup plate method. Results indicated a notable zone of inhibition at concentrations as low as 100 µg/mL .
Anticancer Properties
The anticancer potential of 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has also been investigated. It has shown efficacy against several cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has demonstrated anti-inflammatory properties. In vitro studies indicated that it can inhibit pro-inflammatory cytokines in macrophages, suggesting potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazoles and their derivatives:
- Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results highlighted that substitutions on the phenyl ring significantly influenced antibacterial efficacy .
- Anticancer Mechanisms : A study focused on the mechanism of action of oxadiazoles against breast cancer cells revealed that these compounds could disrupt mitochondrial function and induce oxidative stress leading to cell death .
- Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), compounds similar to 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bond ~1.68 Å) and packing motifs .
- DFT calculations : Compare experimental data (NMR/IR) with theoretical spectra to validate tautomeric forms .
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
- Storage : Keep in amber vials at 4°C to prevent thiol oxidation .
How can structure-activity relationships (SAR) guide the design of analogs?
Advanced Research Question
- Substituent variation : Replace the 3-fluorophenyl group with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to modulate bioactivity .
- Thiol modification : Convert -SH to methylthio (-SMe) or sulfonamide (-SO₂NH₂) to enhance metabolic stability .
- Bioisosteres : Replace oxadiazole with thiadiazole or triazole rings to compare potency .
How do analogs of this compound compare in biological activity?
Advanced Research Question
Comparative studies (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) show:
- Anticancer activity : Analogues with electron-withdrawing groups (e.g., -NO₂) exhibit lower IC₅₀ values than those with -CH₃ .
- Antimicrobial spectrum : Bulkier substituents (e.g., naphthyl) improve Gram-positive bacterial inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
